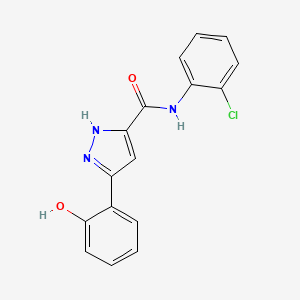![molecular formula C22H28N2O2 B14102139 Ethyl(13aR)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate](/img/structure/B14102139.png)
Ethyl(13aR)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(13aR)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate, also known as Ethyl Apovincaminate, is a synthetic compound with a complex molecular structure. It is primarily used in the pharmaceutical industry and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Apovincaminate involves multiple steps, starting from simpler organic compounds. The process typically includes:
Formation of the Indole Ring: This step involves the cyclization of a precursor molecule to form the indole ring structure.
Addition of the Pyrido Ring: The pyrido ring is then added through a series of condensation reactions.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl Apovincaminate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl Apovincaminate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Ethyl Apovincaminate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Ethyl Apovincaminate involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in cellular signaling.
Pathways Involved: It modulates pathways related to neuroprotection, cognitive function, and cellular metabolism.
類似化合物との比較
Ethyl Apovincaminate is similar to other compounds in the indole and pyrido ring families. Some similar compounds include:
Vinpocetine: Known for its cognitive-enhancing effects.
Apovincamine: Similar in structure but with different functional groups.
Dihydrovinpocetine: A reduced form of vinpocetine with similar applications.
Ethyl Apovincaminate stands out due to its unique combination of functional groups and its specific applications in neuroprotection and cognitive enhancement.
特性
分子式 |
C22H28N2O2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
ethyl (15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,16,18H,3-4,7,10-14H2,1-2H3/t16?,18?,22-/m1/s1 |
InChIキー |
TZSGGKONUUEADB-CWZMJNCASA-N |
異性体SMILES |
CC[C@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC |
正規SMILES |
CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14102060.png)
![N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102075.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102083.png)

![5-(3-Bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14102103.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14102104.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14102106.png)

![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide](/img/structure/B14102113.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102116.png)
![1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14102118.png)
![3,9-Diazabicyclo[3.3.1]nonanedihydrochloride](/img/structure/B14102122.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102131.png)

